molecular formula C26H16Cl2F2N2O B12910785 6-Chloro-3-(4-chlorophenyl)-2,4-bis(2-fluorophenyl)-3,4-dihydroquinazolin-4-ol CAS No. 77549-03-2

6-Chloro-3-(4-chlorophenyl)-2,4-bis(2-fluorophenyl)-3,4-dihydroquinazolin-4-ol

Cat. No.: B12910785
CAS No.: 77549-03-2
M. Wt: 481.3 g/mol
InChI Key: KCJCCFCUGCOEML-UHFFFAOYSA-N
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Description

6-Chloro-3-(4-chlorophenyl)-2,4-bis(2-fluorophenyl)-3,4-dihydroquinazolin-4-ol is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(4-chlorophenyl)-2,4-bis(2-fluorophenyl)-3,4-dihydroquinazolin-4-ol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(4-chlorophenyl)-2,4-bis(2-fluorophenyl)-3,4-dihydroquinazolin-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may yield fully hydrogenated derivatives.

Scientific Research Applications

6-Chloro-3-(4-chlorophenyl)-2,4-bis(2-fluorophenyl)-3,4-dihydroquinazolin-4-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(4-chlorophenyl)-2,4-bis(2-fluorophenyl)-3,4-dihydroquinazolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: A parent compound with a simpler structure but similar biological activities.

    4-Chloroquinazoline: A derivative with a single chlorine atom, used in medicinal chemistry.

    2,4-Difluoroquinazoline: A derivative with two fluorine atoms, known for its enhanced biological activity.

Uniqueness

6-Chloro-3-(4-chlorophenyl)-2,4-bis(2-fluorophenyl)-3,4-dihydroquinazolin-4-ol is unique due to its combination of chlorine and fluorine substituents, which may enhance its biological activity and specificity. This unique structure makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

6-Chloro-3-(4-chlorophenyl)-2,4-bis(2-fluorophenyl)-3,4-dihydroquinazolin-4-ol, known by its CAS number 77549-03-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H16Cl2F2N2O
  • Molecular Weight : 481.32 g/mol
  • Structural Characteristics : The compound features a quinazolinone backbone with multiple chlorinated and fluorinated phenyl groups, which may influence its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : It is believed that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways. This is consistent with findings where related compounds showed enhanced apoptotic effects in various cancer cell lines .
  • Case Study : In vitro studies demonstrated that derivatives of quinazolinone compounds exhibited cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating potent activity. The exact IC50 for this compound remains to be fully characterized but is expected to be within a similar range as its analogs .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored:

  • Antibacterial Effects : Preliminary tests suggest that the compound may possess antibacterial activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .
  • Antifungal Activity : Similar compounds have shown efficacy against fungal pathogens, suggesting a broader spectrum of activity that warrants further investigation into this compound .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its therapeutic applications:

  • Acute Toxicity : Studies indicate that the compound may exhibit harmful effects if ingested, causing skin irritation and other acute reactions . Further toxicological assessments are necessary to establish safe dosage levels.

Research Findings Summary

Activity Effect Mechanism Reference
AnticancerInduces apoptosisCaspase activation
AntibacterialEffective against Gram-positiveDisruption of cell membranes
AntifungalPotential efficacyInhibition of fungal growth
Acute ToxicityHarmful if swallowedSkin irritation and other symptoms

Properties

CAS No.

77549-03-2

Molecular Formula

C26H16Cl2F2N2O

Molecular Weight

481.3 g/mol

IUPAC Name

6-chloro-3-(4-chlorophenyl)-2,4-bis(2-fluorophenyl)quinazolin-4-ol

InChI

InChI=1S/C26H16Cl2F2N2O/c27-16-9-12-18(13-10-16)32-25(19-5-1-3-7-22(19)29)31-24-14-11-17(28)15-21(24)26(32,33)20-6-2-4-8-23(20)30/h1-15,33H

InChI Key

KCJCCFCUGCOEML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Cl)C(N2C4=CC=C(C=C4)Cl)(C5=CC=CC=C5F)O)F

Origin of Product

United States

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